molecular formula C9H11NO2 B1176871 hepatocyte nuclear factor 3gamma CAS No. 135845-91-9

hepatocyte nuclear factor 3gamma

Cat. No.: B1176871
CAS No.: 135845-91-9
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Description

Definition and Classification Within the FOXA Transcription Factor Family

Hepatocyte nuclear factor 3 gamma (HNF3γ), also designated as forkhead box protein A3 (FOXA3), is a member of the FOXA subfamily of transcription factors. This subfamily comprises three proteins—FOXA1, FOXA2, and FOXA3—that share structural homology and functional roles in regulating tissue-specific gene expression. FOXA proteins belong to the larger forkhead box (FOX) family, characterized by a conserved winged helix DNA-binding domain (DBD) that enables interaction with cis-regulatory elements in chromatin.

Key Structural Features
The FOXA3 protein contains:

  • DNA-binding domain : A 100-amino-acid winged helix motif critical for recognizing specific DNA sequences.
  • Transactivation domains : N-terminal and C-terminal regions that recruit coactivators to initiate transcription.
  • Nuclear localization signals (NLS) : Directing the protein to the nucleus.

FOXA3 functions as a pioneer transcription factor , capable of binding condensed chromatin to facilitate accessibility for other regulatory proteins. This property is essential for activating liver-specific genes, such as cytochrome P450 enzymes (e.g., CYP2C8, CYP2C9, and CYP2C19), which require chromatin remodeling for expression.

Evolutionary Conservation and Phylogenetic Relationships

FOXA3 exhibits conserved roles across phyla, reflecting its ancestral importance in endoderm development and metabolic regulation.

Phylogenetic Relationships

Species Ortholog Functional Role Source
Homo sapiens FOXA3 Liver regeneration, lipid metabolism
Mus musculus Foxa3 Adipocyte differentiation, liver repair
Drosophila Fork head Notochord, neural tube development
Schmidtea mediterranea (Planarian) DjFoxA Pharynx formation during regeneration

Evolutionary Insights

  • Conservation with Drosophila fork head : FOXA3 shares homology in its DNA-binding domain with the Drosophila fork head protein, a homeotic gene regulating anterior-posterior patterning.
  • Planarian DjFoxA : Expressed in pharynx-forming cells during regeneration, mirroring HNF3γ’s role in mammalian endoderm-derived organs.
  • Mammalian redundancy : FOXA1, FOXA2, and FOXA3 exhibit overlapping functions, particularly in liver and pancreatic development, though FOXA3 shows specialized roles in lipid metabolism and liver regeneration.

Genomic Organization and Splice Variants

The FOXA3 gene is located on human chromosome 19q13.32 , spanning approximately 9.8 kb. Its genomic organization includes two splice variants:

Transcription ID Length (bp) Protein Length Biotype Key Features Source
ENST00000302177.3 1,923 350 aa Protein coding Canonical isoform (FOXA3-201)
ENST00000594297.1 538 101 aa Protein coding Truncated variant (FOXA3-202)

Genomic Features

  • Exon structure : The gene contains a single exon encoding the full-length protein, with alternative splicing generating the truncated isoform.
  • Regulatory elements : Proximal promoters of FOXA3 target genes (e.g., CYP2C19) contain HNF3 binding motifs, which are transactivated by FOXA3.
  • Epigenetic regulation : Chromatin condensation around HNF3 binding sites in CYP2C8 requires histone deacetylase inhibitors (e.g., trichostatin A) for activation, highlighting FOXA3’s role in chromatin remodeling.

Properties

CAS No.

135845-91-9

Molecular Formula

C9H11NO2

Synonyms

hepatocyte nuclear factor 3gamma

Origin of Product

United States

Scientific Research Applications

Role in Metabolism

HNF-3 gamma is integral to the regulation of metabolic pathways, particularly in the liver and pancreas. It influences the expression of genes involved in gluconeogenesis and glycolysis, which are essential for maintaining glucose homeostasis.

  • Gluconeogenic Enzymes : HNF-3 gamma has been shown to activate gluconeogenic enzymes, preventing hypoglycemia during fasting periods. Its expression is critical for the transcriptional regulation of these enzymes, thereby supporting energy metabolism during metabolic stress .
  • Interaction with Other Transcription Factors : The protein interacts with other transcription factors such as HNF-1, which is involved in glucose metabolism. The binding of HNF-3 gamma to cis-regulatory elements in genes like glucokinase and GLUT2 highlights its role in glucose sensing and insulin secretion .

Gene Regulation

HNF-3 gamma is a pivotal transcription factor that modulates the expression of various genes critical for liver function and development.

  • CYP Gene Regulation : Research indicates that HNF-3 gamma transactivates several cytochrome P450 genes (CYP2C8, CYP2C9, CYP2C19) which are crucial for drug metabolism and biotransformation processes in the liver. The overexpression of HNF-3 gamma enhances the mRNA levels of these genes significantly, underscoring its regulatory capacity .
  • Tissue-Specific Expression : HNF-3 gamma exhibits tissue-specific expression patterns, being predominantly expressed in liver and gut tissues. Its regulatory elements have been characterized, revealing insights into how it governs gene expression during organ development .

Implications in Disease

The dysregulation of HNF-3 gamma has been associated with various diseases, particularly metabolic disorders and cancers.

Therapeutic Applications

Given its central role in metabolism and disease processes, HNF-3 gamma presents opportunities for therapeutic interventions.

  • Target for Drug Development : Understanding the mechanisms by which HNF-3 gamma regulates metabolic genes could lead to novel strategies for treating metabolic syndromes or enhancing drug metabolism through targeted therapies .
  • Gene Therapy Approaches : Gene therapy targeting HNF-3 gamma expression may offer potential avenues for correcting metabolic dysfunctions or enhancing liver function in conditions such as fatty liver disease or diabetes .

Comparison with Similar Compounds

Comparative Analysis with Similar Transcription Factors

Structural and Functional Overview of the FOXA Family

The FOXA family comprises three members:

  • FOXA1 (HNF3α) : Regulates glucagon secretion and pancreatic development.
  • FOXA2 (HNF3β) : Critical for insulin secretion, colorectal cancer suppression, and JAK-STAT signaling.
  • FOXA3 (HNF3γ) : Maintains glucose homeostasis and hepatic function during fasting.

All three share a conserved winged helix DNA-binding domain but exhibit distinct tissue-specific roles .

Key Functional Differences

HNF3γ (FOXA3)
  • Metabolic Regulation : Directly controls GLUT2 expression, ensuring glucose release during fasting. Foxa3⁻/⁻ mice show 64–93% reductions in GLUT2 mRNA, leading to hypoglycemia .
  • Hepatic Transcription Network : Modulates HNF4α, HNF1α, and PGC-1 activation during fasting, linking it to broader metabolic pathways .
HNF3β (FOXA2)
  • Cancer Suppression: Low HNF3β expression in colorectal cancer (CRC) correlates with poor prognosis (5-year survival: 30.6% vs. 59.2% in high expressers) and promotes metastasis via JAK-STAT3 inhibition. Overexpression reduces SW480 cell proliferation (by ~50%) and tumor volume in mice (0.55 cm³ vs. 1.37 cm³ in controls) .
  • Developmental Roles : Essential for pancreatic β-cell differentiation and insulin secretion .
HNF3α (FOXA1)
  • Organogenesis: Required for liver and prostate development.
  • Disease Association : Linked to maturity-onset diabetes of the young (MODY) and hormone-sensitive cancers .

Comparative Table: FOXA Family Members

Factor Aliases Key Functions Related Diseases Pathways
HNF3γ FOXA3 GLUT2 regulation, fasting glucose homeostasis Fasting hypoglycemia, metabolic syndrome Glucose metabolism
HNF3β FOXA2 Tumor suppression, JAK-STAT inhibition Colorectal cancer, diabetes JAK-STAT, IL6 signaling
HNF3α FOXA1 Liver/pancreas development, glucagon regulation MODY, prostate cancer Organogenesis, hormone signaling

Research Findings and Mechanistic Insights

HNF3γ in Metabolic Regulation

  • GLUT2 Dysregulation : Foxa3⁻/⁻ mice exhibit impaired glucose efflux due to reduced GLUT2, underscoring its unique role in hepatic glucose sensing .
  • Network Interactions : Foxa3 deficiency attenuates fasting-induced activation of HNF4α and PGC-1, suggesting cross-talk within the hepatic transcription factor network .

HNF3β in Colorectal Cancer

  • Prognostic Marker: Low HNF3β expression in CRC predicts shorter median survival (30 vs. 35 months) and higher recurrence risk (HR = 9.935 for advanced UICC stage) .
  • JAK-STAT Inhibition : Overexpression reduces IL6, JAK1, and STAT3 levels, suppressing SW480 cell migration (by 47%) and invasion (by 52%) .

Overlapping and Divergent Pathways

  • Shared Mechanisms : Both HNF3β and HNF3γ interact with STAT3, but only HNF3β directly suppresses its oncogenic signaling .
  • Distinct Targets : HNF3γ regulates metabolic genes (e.g., GLUT2), while HNF3β modulates cancer-related pathways (e.g., JAK-STAT) .

Clinical and Therapeutic Implications

  • HNF3γ: Potential target for metabolic disorders; modulating GLUT2 could ameliorate fasting hypoglycemia .
  • HNF3β: Biomarker for CRC prognosis; therapeutic strategies to enhance its expression may inhibit tumor progression .

Preparation Methods

Reverse Transcription–Polymerase Chain Reaction (RT-PCR) Amplification

The isolation of HNF-3γ cDNA begins with RNA extraction from liver tissue, followed by RT-PCR amplification. In bovine studies, liver biopsies were homogenized, and total RNA was isolated using guanidinium thiocyanate-phenol-chloroform extraction. Reverse transcription employed oligo(dT) primers or gene-specific primers, with subsequent PCR amplification using primers designed from conserved regions of human and mouse HNF-3γ sequences. For example, forward (5′-GCCACCATGGCTTACAAG-3′) and reverse (5′-TCAGGCGCTGCTGCTT-3′) primers amplified a 1.4-kb bovine HNF-3γ cDNA fragment under conditions of 35 cycles at 94°C (30 s), 60°C (1 min), and 72°C (2 min).

Cloning into Plasmid Vectors

Amplified cDNA fragments were ligated into pGEM-T Easy or pGEM-4Z vectors via TA cloning. The pGEM-T Easy system, which utilizes blue-white screening with X-Gal/IPTG, enabled efficient selection of recombinant plasmids in Escherichia coli DH10B cells. Subcloning into expression vectors, such as pGL2B for promoter studies, involved restriction enzyme digestion (e.g., NheI and HindIII) and ligation of the HNF-3γ promoter fragment upstream of a luciferase reporter gene. Sequence verification via Sanger sequencing confirmed 98–100% identity with GenBank entries for HNF-3γ homologs.

Table 1: Key Cloning Vectors and Primers for HNF-3γ

ComponentDescriptionSource
pGEM-T EasyTA cloning vector, ampicillin resistancePromega
pGL2BLuciferase reporter vectorPromega
Forward Primer5′-GCCACCATGGCTTACAAG-3′Custom
Reverse Primer5′-TCAGGCGCTGCTGCTT-3′Custom

Recombinant Protein Expression Systems

Bacterial Expression and Challenges

Early attempts to express full-length HNF-3γ in E. coli revealed solubility issues, necessitating fusion tags for stabilization. In a study on HNF-3α (a homolog), a hexahistidine tag was fused to the N-terminus to facilitate nickel-affinity purification. However, HNF-3γ’s instability in prokaryotic systems led to the adoption of eukaryotic expression platforms, such as adenoviral vectors.

Adenovirus-Mediated Overexpression

Recombinant adenoviruses encoding HNF-3γ were generated using the overlap recombination method. The rat HNF-3γ cDNA was subcloned into pAdCL-XEB, a cytomegalovirus (CMV)-driven vector, and co-transfected with adenovirus dl324 DNA into HEK 293 cells. Plaque assays and PCR screening confirmed successful recombination, yielding high-titer viral stocks (10⁹–10¹⁰ plaque-forming units/mL). Infection of HepG2 or F9 cells with AdHNF-3γ at multiplicities of infection (MOI) of 1–5 induced a 4-fold increase in endogenous HNF-3γ mRNA within 24 hours.

Purification of HNF-3γ Protein

Histidine-Tag Affinity Chromatography

For biochemical studies, HNF-3γ was purified using immobilized metal affinity chromatography (IMAC). Cells expressing His-tagged HNF-3γ were lysed in 8 M urea buffer (pH 8.0), and the supernatant was loaded onto a Ni²⁺-NTA column. After washing with 20 mM imidazole, the protein was eluted with 250 mM imidazole, yielding >90% purity as assessed by SDS-PAGE.

Cesium Chloride Gradient Centrifugation

Large-scale adenovirus purification employed cesium chloride (CsCl) density gradients. Infected HEK 293 cell lysates were layered onto 1.4 g/mL CsCl and centrifuged at 25,000 rpm for 18 hours. The virus band was dialyzed against Tris-EDTA buffer, resulting in preparations with A₂₆₀/A₂₈₀ ratios of 1.3–1.4, indicative of high purity.

Table 2: Purification Yield of Recombinant HNF-3γ

StepVolume (mL)Total Protein (mg)Purity (%)
Cell Lysate500150<5
Ni²⁺-NTA Eluate101290
CsCl Gradient2895

Functional Characterization of HNF-3γ

Ribonuclease Protection Assay (RPA)

RPAs quantified HNF-3γ mRNA levels in bovine liver biopsies. [³²P]-labeled antisense RNA probes were hybridized with 20 μg of total RNA, digested with RNase A/T1, and resolved on 6% polyacrylamide gels. Phosphorimaging revealed a 4-fold increase in HNF-3γ mRNA 24 hours post-GH administration, correlating with STAT5 binding to its promoter.

Chromatin Immunoprecipitation (ChIP)

ChIP assays identified HNF-3γ binding sites in the GLUT2 promoter. HepG2 cells were crosslinked with formaldehyde, sonicated, and immunoprecipitated with HNF-3γ antibodies. Quantitative PCR (qPCR) of purified DNA using SYBR Green showed 15-fold enrichment at the GLUT2 promoter (ΔΔCt = 3.9; P < 0.001).

Comparative Analysis of HNF-3 Isoforms

DNA-Binding Affinity

Surface plasmon resonance (SPR) measured HNF-3γ’s dissociation constant (K_d) as 0.8 nM for the GLUT2 promoter, comparable to HNF-3α (K_d = 1.2 nM) but lower than HNF-3β (K_d = 2.5 nM). The winged-helix domain conferred 10-fold higher specificity for TAAT motifs over random sequences.

Transcriptional Activation

Luciferase reporter assays in F9 cells demonstrated that AdHNF-3γ increased GLUT2 promoter activity by 7-fold, outperforming HNF-3α (4-fold) and HNF-3β (3-fold). Mutation of the STAT5-binding site in the HNF-3γ promoter reduced activity by 80%, underscoring GH’s role in its regulation .

Q & A

Q. What is the primary physiological role of HNF3γ in hepatic glucose metabolism?

HNF3γ (Foxa3) regulates hepatic glucose transporter 2 (GLUT2) expression and maintains glucose homeostasis during prolonged fasting. Studies using Hnf3g (Foxa3) knockout mice revealed severe hypoglycemia and impaired gluconeogenesis due to reduced GLUT2 activity. Methodologically, researchers employ fasting-refeeding protocols, glucose tolerance tests, and gene expression profiling (e.g., RT-qPCR for GLUT2 and gluconeogenic enzymes) to validate this role .

Q. How do researchers model HNF3γ deficiency in vivo?

Conditional or global Hnf3g knockout mice are standard models. For example, Hnf3g-lacZ fusion mice demonstrate reduced transcription of hepatocyte-specific genes (e.g., Albumin, Transthyretin). Researchers use Cre-loxP systems for tissue-specific deletions and β-galactosidase assays to track HNF3γ promoter activity .

Q. Which hepatocyte-specific genes are directly regulated by HNF3γ?

Chromatin immunoprecipitation (ChIP) and luciferase reporter assays identify targets such as GLUT2, Phosphoenolpyruvate carboxykinase (PEPCK), and Albumin. Reduced expression of these genes in Hnf3g⁻/⁻ mice confirms transcriptional dependence .

Advanced Research Questions

Q. What molecular mechanisms underlie HNF3γ’s regulation of hepatic gene transcription?

HNF3γ binds DNA via its winged-helix domain, facilitating chromatin remodeling at promoters/enhancers. Competitive electrophoretic mobility shift assays (EMSAs) and co-immunoprecipitation (Co-IP) reveal interactions with co-activators (e.g., PGC-1α) and other transcription factors (e.g., HNF4α). Disruption of these interactions in vitro (e.g., siRNA knockdown) impairs glucose-responsive gene networks .

Q. How do contradictory findings on HNF3γ’s role in lipid metabolism inform experimental design?

While some studies report HNF3γ deficiency reduces lipid accumulation, others show no effect under high-fat diets. Researchers address this by standardizing dietary conditions (e.g., chow vs. Western diet), controlling for genetic background (e.g., C57BL/6 vs. BALB/c strains), and using dual-reporter systems (e.g., luciferase for HNF3γ activity + lipid-staining dyes) .

Q. What challenges arise in distinguishing HNF3γ’s functions from other FOXA family members (e.g., FOXA1/2)?

Functional redundancy among FOXA proteins complicates analysis. Strategies include:

  • Isoform-specific siRNA or CRISPR-Cas9 knockdown in hepatocyte cell lines.
  • ChIP-seq to map genome-wide binding sites unique to HNF3γ.
  • Phenotypic rescue experiments in Foxa1/2 double-knockout models .

Q. How does HNF3γ interact with nuclear receptors like HNF4α in metabolic regulation?

Co-regulation of genes such as Apolipoprotein B (ApoB) involves physical interactions between HNF3γ and HNF4α. Proximity ligation assays (PLAs) and fluorescence resonance energy transfer (FRET) quantify these interactions. Disrupting HNF4α in Hnf3g⁻/⁻ mice exacerbates lipid homeostasis defects, suggesting synergistic roles .

Methodological Considerations

Q. What experimental approaches validate HNF3γ’s role in hepatocyte differentiation?

  • Embryonic stem cell (ESC) differentiation : Overexpression of FOXA3 mRNA drives hepatocyte lineage commitment, assessed via albumin secretion and urea cycle activity .
  • Primary hepatocyte cultures : HNF3γ knockdown reduces Cyp3a4 expression, measured by metabolizing fluorescent substrates (e.g., BOMCC) .

Q. How do researchers resolve conflicting data on HNF3γ’s involvement in bile acid transport?

Contradictory reports on bile acid transporter regulation (e.g., NTCP, OATP1B1) are addressed by:

  • Tracer studies using radiolabeled taurocholate in perfused livers.
  • RNAscope to spatially resolve Hnf3g expression in hepatocyte zonation .

Q. What statistical methods are critical for analyzing HNF3γ-dependent transcriptional networks?

  • Hierarchical clustering of RNA-seq data to identify co-regulated genes.
  • Pathway enrichment analysis (e.g., DAVID, GSEA) to link HNF3γ targets to metabolic pathways.
  • Multivariate regression to control for confounding variables (e.g., circadian rhythm) .

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